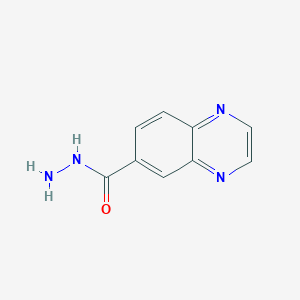

6-Carbohydrazidequinoxaline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoxaline-6-carbohydrazide derivatives involves various chemical strategies, including the linkage of different substituted phenylhydrazone groups to the quinoxaline scaffold. For example, Mao Zhang et al. (2014) synthesized a series of (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives, highlighting the diverse synthetic pathways explored for creating quinoxaline-6-carbohydrazide derivatives with enhanced antifungal and antioxidant activities (Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure of quinoxaline-6-carbohydrazide derivatives is critical for their biological activity. Structural confirmation is typically achieved through various spectroscopic methods, including NMR, MS, and X-ray crystallography. For instance, the structure-activity relationship (SAR) studies provide insights into how different substitutions on the quinoxaline core affect biological activity and stability (Zhang et al., 2014).

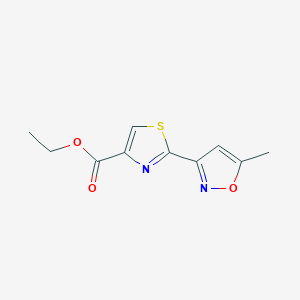

Chemical Reactions and Properties

Quinoxaline-6-carbohydrazide and its derivatives undergo various chemical reactions, enabling the synthesis of compounds with potential biological activities. These reactions include cyclocondensation, alkylation, and hydrazinolysis, leading to the formation of compounds with diverse chemical properties and biological activities. For example, Aleksanyan and Hambardzumyan (2019) detailed the synthesis of quinoline-6-carbohydrazide derivatives through reactions with phenyl isothiocyanate and carbon disulfide, demonstrating the versatility of quinoxaline-6-carbohydrazide in chemical transformations (Aleksanyan & Hambardzumyan, 2019).

Applications De Recherche Scientifique

Inhibition de l’α-glucosidase pour le traitement du diabète

Des dérivés de 6-carbohydrazidequinoxaline ont été conçus et synthétisés en tant qu’inhibiteurs puissants de l’α-glucosidase, essentiels dans le traitement du diabète sucré. Ces inhibiteurs jouent un rôle important dans la gestion du diabète de type II en empêchant la conversion des glucides en glucose, ce qui permet de contrôler la glycémie . Le dérivé le plus puissant, portant un groupe 3-fluorophényle, a montré une inhibition compétitive, indiquant son potentiel en tant qu’agent antidiabétique efficace .

Études de docking moléculaire

Les études de docking moléculaire des dérivés de this compound fournissent des informations sur leur interaction avec les cibles biologiques. Ces études aident à comprendre le mode de liaison des composés dans les sites actifs des enzymes, ce qui est essentiel pour la conception rationnelle de nouveaux médicaments . Les évaluations in silico corrélent bien avec les résultats expérimentaux, faisant de ces dérivés des candidats prometteurs pour le développement de médicaments supplémentaires .

Mécanisme D'action

Target of Action

Quinoxaline-6-carbohydrazide primarily targets the α-glucosidase enzyme . This enzyme, found in the digestive system, plays a crucial role in carbohydrate metabolism by converting oligosaccharides and disaccharides into monosaccharides .

Mode of Action

Quinoxaline-6-carbohydrazide interacts with α-glucosidase, inhibiting its activity . The most potent derivative of this compound, bearing a 3-fluorophenyl moiety, has been shown to exhibit competitive inhibition . This means that the compound competes with the substrate (in this case, carbohydrates) for the active site of the enzyme, thereby reducing the enzyme’s activity.

Biochemical Pathways

By inhibiting α-glucosidase, quinoxaline-6-carbohydrazide affects the carbohydrate metabolism pathway . Specifically, it prevents the conversion of oligosaccharides and disaccharides into monosaccharides, which are the simplest form of sugars that can be absorbed by the body . This inhibition can lead to a reduction in postprandial hyperglycemia, which is a key factor in managing diabetes .

Pharmacokinetics

The compound’s inhibitory activity against α-glucosidase suggests that it may be orally active .

Result of Action

The primary result of quinoxaline-6-carbohydrazide’s action is the inhibition of α-glucosidase, leading to a decrease in the breakdown of carbohydrates and a subsequent reduction in blood glucose levels . This makes it a potential therapeutic agent for managing diabetes .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Quinoxaline-6-carbohydrazide has been identified as a potential α-glucosidase inhibitor . α-glucosidase is an enzyme that plays a crucial role in carbohydrate metabolism, converting oligosaccharides and disaccharides into monosaccharides . The inhibitory activity of Quinoxaline-6-carbohydrazide on this enzyme suggests that it could potentially interact with this enzyme and alter its function .

Cellular Effects

While specific cellular effects of Quinoxaline-6-carbohydrazide are not fully explored, its role as an α-glucosidase inhibitor suggests that it could influence cellular processes related to carbohydrate metabolism . By inhibiting α-glucosidase, Quinoxaline-6-carbohydrazide could potentially affect the breakdown of carbohydrates within cells, thereby influencing cell function .

Molecular Mechanism

The molecular mechanism of Quinoxaline-6-carbohydrazide is primarily related to its inhibitory effect on α-glucosidase . It is suggested that Quinoxaline-6-carbohydrazide may bind to the active site of the enzyme, thereby inhibiting its function

Metabolic Pathways

Quinoxaline-6-carbohydrazide’s involvement in metabolic pathways is primarily associated with its potential role as an α-glucosidase inhibitor . By inhibiting α-glucosidase, Quinoxaline-6-carbohydrazide could potentially affect the metabolic pathway of carbohydrate digestion .

Propriétés

IUPAC Name |

quinoxaline-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-13-9(14)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFSERVPSYSXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405302 | |

| Record name | Quinoxaline-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175204-23-6 | |

| Record name | Quinoxaline-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

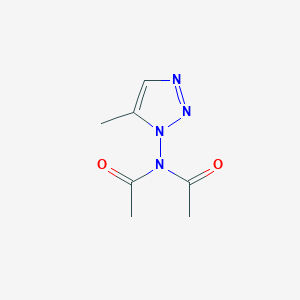

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

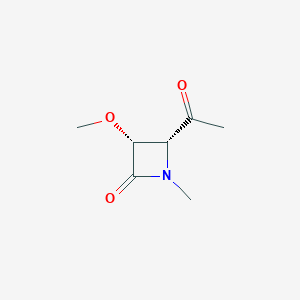

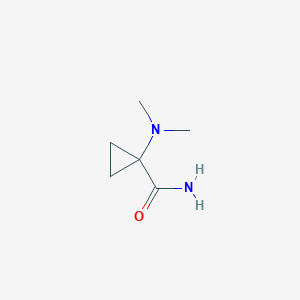

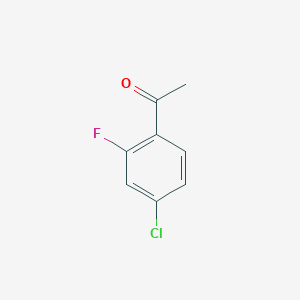

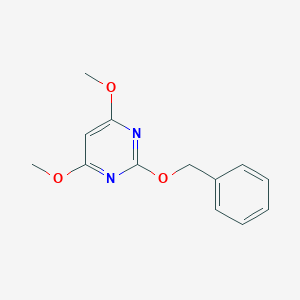

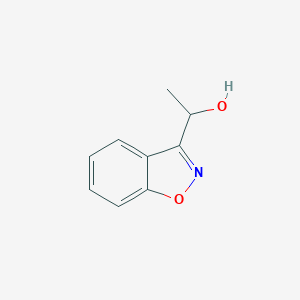

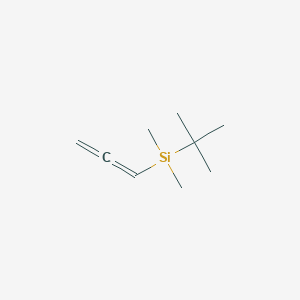

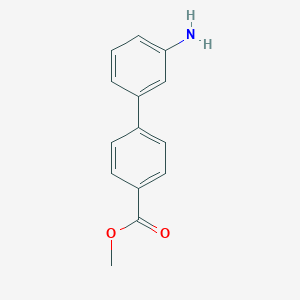

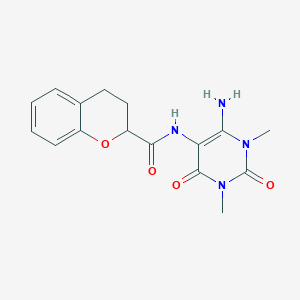

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime](/img/structure/B64127.png)

![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI)](/img/structure/B64131.png)

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B64149.png)